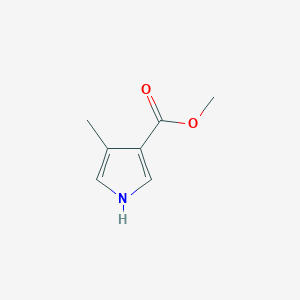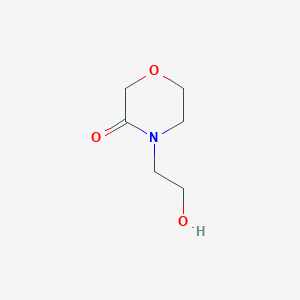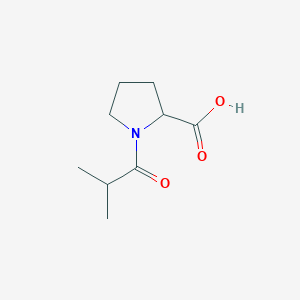
1,6-二甲基-4-氧代-1,4-二氢-3-吡啶羧酸
描述
1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridinecarboxylic acid and features a 1,4-dihydropyridine ring with methyl groups at positions 1 and 6, and a carboxylic acid group at position 3
科学研究应用
1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
生化分析
Cellular Effects
The effects of 1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect oxidative stress levels in cells, leading to changes in lipid peroxidation and the formation of malondialdehyde . These effects underscore its potential in modulating cellular responses and maintaining cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid change over time Its stability and degradation are important factors to consider. Understanding these temporal effects is essential for optimizing its use in research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid vary with different dosages in animal models. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and potential toxic effects . These dosage-dependent effects are critical for determining safe and effective usage in experimental and therapeutic contexts.
Transport and Distribution
The transport and distribution of 1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Studying these transport mechanisms is crucial for understanding its bioavailability and therapeutic potential.
Subcellular Localization
1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, influencing its role in cellular processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,6-dimethylpyridine-3,5-dicarboxylic acid with an appropriate reagent under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
化学反应分析
Types of Reactions
1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl groups and carboxylic acid group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce hydroxylated derivatives.
作用机制
The mechanism of action of 1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid:
1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: This compound has a similar core structure but differs in the position of the keto group.
Uniqueness
1,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid is unique due to its specific substitution pattern and the presence of both methyl groups and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
1,6-dimethyl-4-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(10)6(8(11)12)4-9(5)2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIVLYSBCFMIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200213 | |
| Record name | 1,4-Dihydro-1,6-dimethyl-4-oxo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33821-59-9 | |
| Record name | 1,4-Dihydro-1,6-dimethyl-4-oxo-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33821-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-1,6-dimethyl-4-oxo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-DIMETHYL-4-OXO-1,4-DIHYDRO-3-PYRIDINECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















